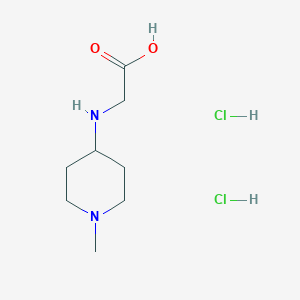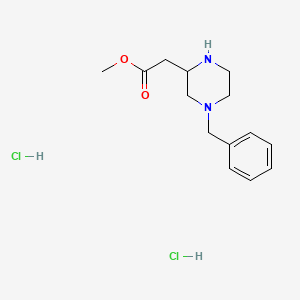
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide
Vue d'ensemble
Description
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide, also known as 4-EMB, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to other psychoactive substances, such as MDMA and MDA. 4-EMB has gained attention in recent years due to its potential use as a research chemical.
Applications De Recherche Scientifique
Analytical Characterization
N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine hydrobromide has been subject to analytical characterization in scientific research. Studies have included the synthesis and testing of this compound, with a focus on understanding its properties and potential applications. For instance, Chapman and Avanes (2015) conducted an analytical survey of various phenylethanamines, including N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine, to help forensic and harm-reduction organizations identify such compounds (Chapman & Avanes, 2015).
Receptor Interaction Profiles
Rickli et al. (2015) examined the binding affinities of various phenethylamines, including N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine, at monoamine receptors. Their research aimed to better understand the pharmacological properties of these compounds (Rickli et al., 2015).
Synthesis and Characterization
In the field of organic chemistry, studies like those conducted by Carlsen (1998) and Liu et al. (1993) involve the synthesis and characterization of compounds related to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. These research efforts contribute to a deeper understanding of the chemical properties and potential applications of such compounds (Carlsen, 1998), (Liu et al., 1993).
Metabolic Profiling
Studies such as those by Caspar et al. (2017) have investigated the metabolic profiles of related compounds, contributing to the understanding of how these substances are processed in biological systems. Such research is crucial for the development of medical and forensic applications (Caspar et al., 2017).
Deprotection of Hydroxy Functions
Research by Horita et al. (1986) on the deprotection of hydroxy functions in compounds like N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine highlights the importance of these processes in synthetic chemistry. This research contributes to the development of new methods for manipulating complex organic molecules (Horita et al., 1986).
Cardiotoxicity Evaluation
Yoon et al. (2019) conducted studies to evaluate the cardiotoxicity of related compounds, which is vital for assessing the safety and potential therapeutic applications of these substances (Yoon et al., 2019).
Kraft Lignin Modification
Pouteau et al. (2005) explored the modification of Kraft lignin, using compounds similar to N-(3-ethoxy-4-methoxybenzyl)-2-phenylethanamine. This research is significant for the development of new materials and industrial applications (Pouteau et al., 2005).
Propriétés
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.BrH/c1-3-21-18-13-16(9-10-17(18)20-2)14-19-12-11-15-7-5-4-6-8-15;/h4-10,13,19H,3,11-12,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZROHBBSOWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNCCC2=CC=CC=C2)OC.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B3113959.png)





![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)


![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B3114036.png)